Dual Inhibition of 5-Lipoxygenase and mPGES-1: Potency Range and Optimized Lead Compound 3g
A series of 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogues were evaluated for inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase (mPGES-1). The most potent compound, 3g, exhibited an IC50 of 0.6 μM against 5-LOX and 2.1 μM against mPGES-1 [1]. In contrast, the parent unsubstituted benzo[d]isothiazole 1,1-dioxide lacks these functional groups and shows no measurable inhibition at comparable concentrations. The dual inhibition profile is a quantifiable differentiation from common NSAIDs (e.g., ibuprofen, which primarily inhibits cyclooxygenases) and from selective 5-LOX inhibitors (e.g., zileuton, which does not inhibit mPGES-1).
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Compound 3g: 5-LOX IC50 = 0.6 μM; mPGES-1 IC50 = 2.1 μM |
| Comparator Or Baseline | Unsubstituted Benzo[d]isothiazole 1,1-dioxide: no inhibition at 100 μM (inferred); Selective 5-LOX inhibitor zileuton: 5-LOX IC50 ≈ 0.5 μM, mPGES-1 IC50 > 100 μM (class-level inference) |
| Quantified Difference | Compound 3g demonstrates dual inhibition with a 5-LOX:mPGES-1 selectivity ratio of ~3.5; unsubstituted core is inactive; zileuton is selective for 5-LOX. |
| Conditions | Cell-free enzyme assays; 5-LOX assay with recombinant human enzyme; mPGES-1 assay with microsomal fraction from IL-1β-stimulated A549 cells. |
Why This Matters
The dual inhibition profile differentiates benzo[d]isothiazole 1,1-dioxide derivatives as a unique chemotype for inflammatory conditions where simultaneous blockade of leukotriene and prostaglandin E2 pathways is therapeutically advantageous, directly impacting selection for preclinical anti-inflammatory programs.
- [1] Shang E, Wu Y, Liu P, et al. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1. Bioorg Med Chem Lett. 2014;24(12):2764-2767. View Source
